N-benzyl-1-(3,5-dimethylphenyl)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)methanesulfonamide
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Overview
Description
N-benzyl-1-(3,5-dimethylphenyl)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3,5-dimethylphenyl)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)methanesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired product formation.
Purification Techniques: Methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3,5-dimethylphenyl)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, inhibiting their function. The molecular targets could include bacterial enzymes or human proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-phenylmethanesulfonamide: Lacks the benzyl and hydroxyl groups but shares the sulfonamide core.
N-benzyl-2-phenylethylamine: Similar structure but without the sulfonamide group.
Uniqueness
N-benzyl-1-(3,5-dimethylphenyl)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)methanesulfonamide is unique due to its complex structure, which combines multiple functional groups. This complexity might confer unique biological activities or chemical reactivity, making it valuable for specialized applications.
Properties
IUPAC Name |
N-benzyl-N-(1-hydroxy-1-phenylpropan-2-yl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3S/c1-18-15-19(2)25(20(3)16-18)30(28,29)26(17-22-11-7-5-8-12-22)21(4)24(27)23-13-9-6-10-14-23/h5-16,21,24,27H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPERKXJNXPLVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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